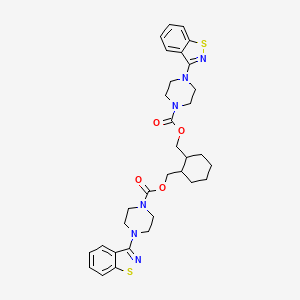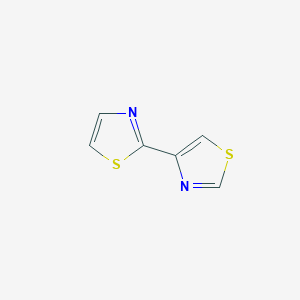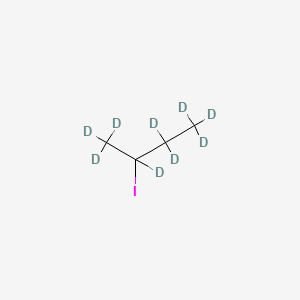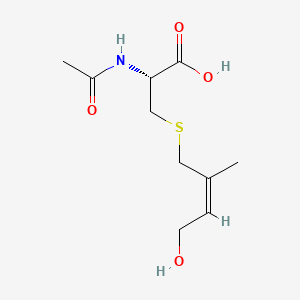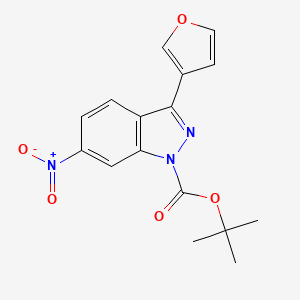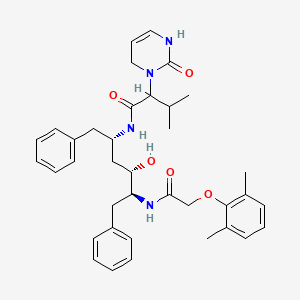![molecular formula C45H38O18 B13848187 (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procyanidin C2 is a trimeric proanthocyanidin, a type of condensed tannin. It is composed of three flavan-3-ol units, specifically catechin and epicatechin. This compound is naturally found in various plants, including grape seeds, barley, and certain types of trees such as birch and pine . Procyanidin C2 is known for its potent antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through the condensation of flavan-3-ol units. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the trimeric structure. One common method involves the use of acid catalysts to promote the condensation reaction between catechin units .
Industrial Production Methods: Industrial production of procyanidin C2 often involves the extraction from natural sources such as grape seeds and cocoa. The extraction process can include methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction. These methods are chosen for their efficiency in isolating high-purity procyanidins from plant materials .
Análisis De Reacciones Químicas
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Procyanidin C2 can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups within the procyanidin structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavan-3-ols .
Aplicaciones Científicas De Investigación
Procyanidin C2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: Procyanidin C2 is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response modulation.
Medicine: Research has shown that procyanidin C2 can promote hair growth and improve skin health.
Industry: In the food industry, procyanidin C2 is used as a natural antioxidant to preserve the quality of food products.
Mecanismo De Acción
Procyanidin C2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, procyanidin C2 can modulate the immune response by increasing the secretion of tumor necrosis factor-alpha and other cytokines. It also influences various signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Procyanidin B1 and B2: These are dimeric proanthocyanidins with similar antioxidant properties but differ in their molecular structure and degree of polymerization.
Epicatechin and Catechin: These monomeric flavan-3-ols are the building blocks of procyanidin C2 and share similar biological activities.
Uniqueness of Procyanidin C2: Procyanidin C2 is unique due to its trimeric structure, which provides enhanced stability and bioactivity compared to its monomeric and dimeric counterparts. Its ability to modulate immune responses and promote hair growth distinguishes it from other proanthocyanidins .
Propiedades
Fórmula molecular |
C45H38O18 |
|---|---|
Peso molecular |
866.8 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37+,38+,39-,40-,41+,42+,43+/m0/s1 |
Clave InChI |
MOJZMWJRUKIQGL-QAEVPXEDSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


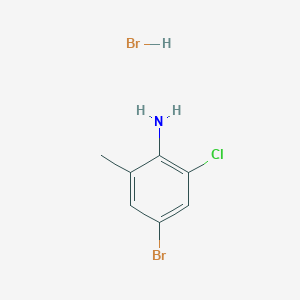
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
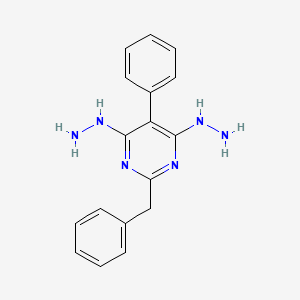
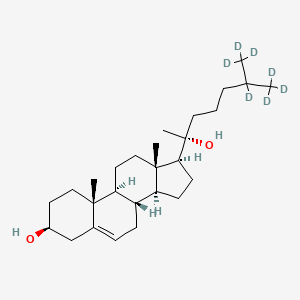
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)

